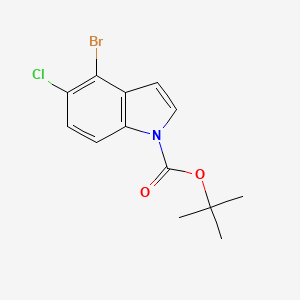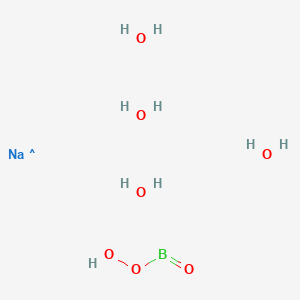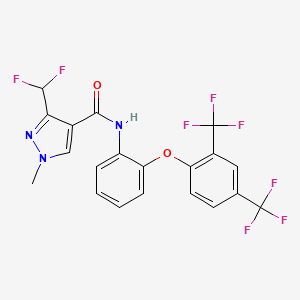
Fungicide5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fungicide5 is a chemical compound designed to target fungal pathogens by inhibiting the enzyme succinate dehydrogenase. It has a molecular formula of C20H13F8N3O2 and a molecular weight of 479.32 . This compound is primarily used for scientific research purposes and is not intended for commercial sale or medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fungicide5 involves multiple steps, starting with the reaction of suitable precursors under controlled conditions. The specific synthetic routes may vary, but they generally include the following steps:
Formation of the core structure: : This involves the reaction of appropriate starting materials to form the basic framework of the compound.
Functional group modifications: : Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: : The final product is purified to remove any impurities and by-products.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production. Quality control measures are also essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fungicide5 can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Fungicide5 has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Studied for its effects on fungal pathogens and potential use in developing new antifungal agents.
Medicine: : Investigated for its potential therapeutic applications in treating fungal infections.
Industry: : Applied in the development of agricultural fungicides to protect crops from fungal diseases.
Wirkmechanismus
Fungicide5 exerts its effects by inhibiting the enzyme succinate dehydrogenase, which is essential for the respiratory chain in fungi. By targeting this enzyme, this compound disrupts the energy production process in fungal cells, leading to their death.
Molecular Targets and Pathways
The primary molecular target of this compound is succinate dehydrogenase. The compound binds to the active site of the enzyme, preventing it from functioning properly. This disruption affects the electron transport chain and ultimately leads to the death of the fungal cells.
Eigenschaften
Molekularformel |
C20H13F8N3O2 |
|---|---|
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
N-[2-[2,4-bis(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H13F8N3O2/c1-31-9-11(16(30-31)17(21)22)18(32)29-13-4-2-3-5-15(13)33-14-7-6-10(19(23,24)25)8-12(14)20(26,27)28/h2-9,17H,1H3,(H,29,32) |
InChI-Schlüssel |
NYJBDYAABVMJOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



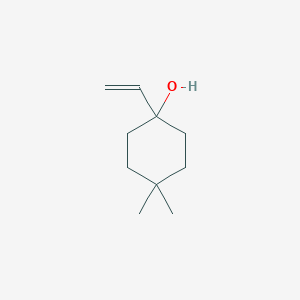
![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
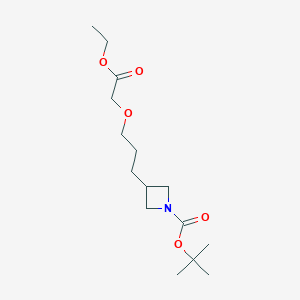
![5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)
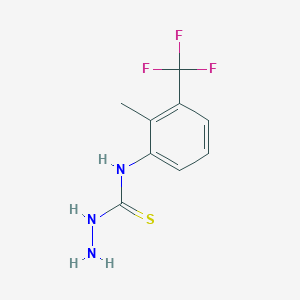

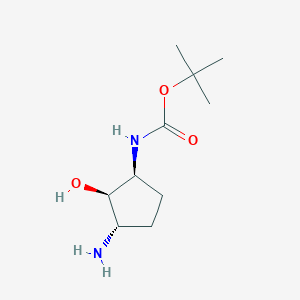
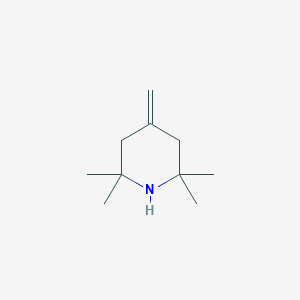
![benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate](/img/structure/B15362107.png)
![4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15362111.png)
![(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B15362117.png)
